molecular formula C12H21NO4S B15057316 2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(methylthio)acetic acid

2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(methylthio)acetic acid

Cat. No.: B15057316
M. Wt: 275.37 g/mol
InChI Key: AFGNGVUEEOIYIK-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(methylthio)acetic acid is a synthetic organic compound that features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylthioacetic acid moiety. Compounds like this are often used in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(methylthio)acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is usually introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Attachment of the Methylthioacetic Acid Moiety: This step might involve nucleophilic substitution reactions where a methylthioacetic acid derivative reacts with the pyrrolidine intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction reactions might target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(methylthio)acetic acid can be used in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions or as a building block for biologically active compounds.

    Medicine: Possible applications in drug development, particularly in the design of molecules with specific pharmacological properties.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid: Lacks the methylthio group.

    2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(ethylthio)acetic acid: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

The presence of the methylthio group in 2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(methylthio)acetic acid might confer unique reactivity and properties compared to similar compounds

Properties

Molecular Formula

C12H21NO4S

Molecular Weight

275.37 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-methylsulfanylacetic acid

InChI

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-5-8(7-13)9(18-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)

InChI Key

AFGNGVUEEOIYIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)SC

Origin of Product

United States

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